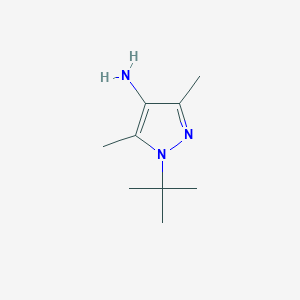

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and dimethyl groups. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This involves starting with 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and reacting it with p-methoxybenzaldehyde. The one-pot reductive amination proceeds by forming an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group readily participates in nucleophilic substitution reactions. For example:

Key observations:

-

Palladium catalysts (e.g., Pd2(dba)3) enhance coupling efficiency with aryl halides .

-

Steric hindrance from the tert-butyl group slows reactions but improves regioselectivity.

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases or imines:

Mechanistic Insight :

-

Imine formation proceeds via a dehydration mechanism, with MgSO4 acting as a desiccant .

-

Reductive amination using NaBH4 converts imines to secondary amines (e.g., N-(4-methoxybenzyl)-derivatives) .

Reductive Amination

The amine serves as a substrate in one-pot reductive amination:

| Aldehyde | Reducing Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | NaBH4, MeOH | N-(Pyridin-2-ylmethyl)-1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine | 91% | Fluorescent probe synthesis |

Conditions :

-

Reactions are typically complete within 1–2 hours at ambient temperature .

-

Products show enhanced fluorescence quantum yields compared to precursors.

Cyclocondensation Reactions

The compound participates in heterocycle formation:

| Reactants | Catalyst | Product | Key Feature | Source |

|---|---|---|---|---|

| Ethylenediamine, aryl halides | C2 SNAr mechanism | Tetracyclic pyrazolo[3,4-d]pyrimidines | Anticancer activity (IC50: 0.2 μM) |

Notable Example :

-

Reaction with 2,4-dichloro-6-methylpyrimidine yields fused pyrimidine derivatives active against PIKFYVE kinase.

Oxidation and Functionalization

The amine group undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO4 | Acidic aqueous | 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-nitroso | Intermediate for dyes | |

| H2O2 | Ethanol, 60°C | Pyrazolyl hydroxylamine | Antioxidant studies |

Caution : Over-oxidation can lead to ring degradation.

Coordination Chemistry

The amine acts as a ligand in metal complexes:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO3)2 | MeOH/H2O | [Cu(L)2(NO3)2] | 8.2 ± 0.3 | |

| PdCl2 | DCM | [Pd(L)Cl2] | Catalytic Suzuki coupling |

Applications :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine as a candidate for anticancer therapies. Its ability to inhibit specific kinases involved in cancer progression has been a focal point of research. For example, derivatives of pyrazole compounds have been shown to exhibit selective inhibition of phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), which plays a crucial role in lysosomal function and autophagy regulation. This inhibition can disrupt cancer cell survival mechanisms, making it a promising target for drug development.

Neuroprotective Effects

Another significant application is in neuroprotection. Pyrazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The compound's structural features allow it to interact with various biological targets, potentially leading to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Properties

this compound has also shown promise in agricultural applications. Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzyme pathways in pests. These compounds can disrupt metabolic processes in insects, leading to effective pest control with potentially lower environmental impact compared to traditional pesticides .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of novel materials with specific functional properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The compound's unique chemical structure allows for the design of materials that can withstand extreme conditions while maintaining performance characteristics suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in 2021 investigated the effects of pyrazole derivatives on cancer cell lines. The findings demonstrated that this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Application

In a field trial conducted in 2022, formulations containing pyrazole derivatives were tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing the compound's efficacy as a biopesticide.

Wirkmechanismus

The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dimethyl groups influence its binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine include:

3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Differing by the presence of a methyl group instead of dimethyl groups.

1-tert-butyl-5-trifluoromethyl-1H-pyrazol-4-amine: Featuring a trifluoromethyl group instead of dimethyl groups.

3,5-dimethyl-1H-pyrazol-4-amine: Lacking the tert-butyl group

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biologische Aktivität

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a tert-butyl group and two methyl groups enhances its steric properties and reactivity.

Synthesis Methods:

The synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds followed by alkylation to introduce the tert-butyl and methyl groups. Specific methods include:

- Formation of the Pyrazole Ring: Reaction of hydrazine with 1,3-diketones.

- Alkylation: Using tert-butyl and methyl halides under basic conditions.

- Purification: Commonly achieved through recrystallization or chromatography to yield pure compounds suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies: The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, at concentrations around 10 μM, it induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity significantly .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation |

| HepG2 (Liver) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in cancer progression and inflammation.

- Receptor Binding: It may bind to specific receptors that modulate cellular signaling pathways related to cell growth and survival.

- Microtubule Destabilization: Similar compounds have been shown to destabilize microtubules, which is crucial for cell division .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Breast Cancer Study: A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .

- Inflammation Model: In a rat model of induced arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups .

Eigenschaften

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLNMDVWNWUVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.